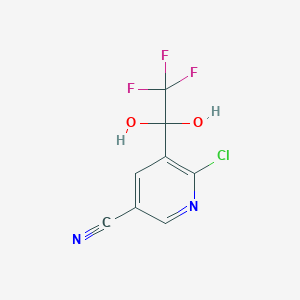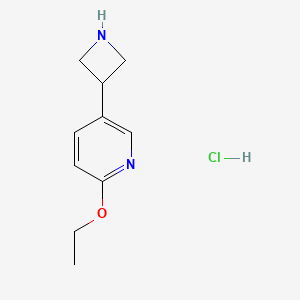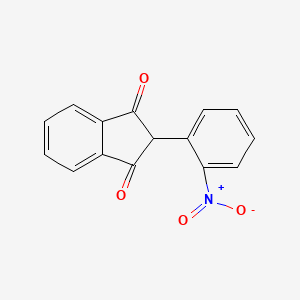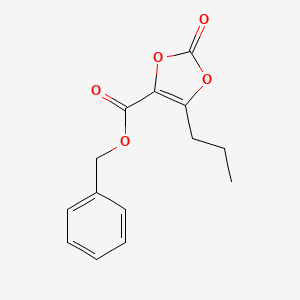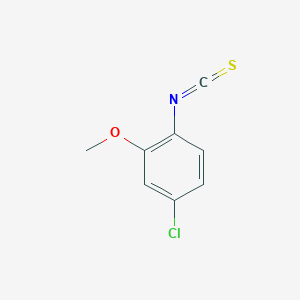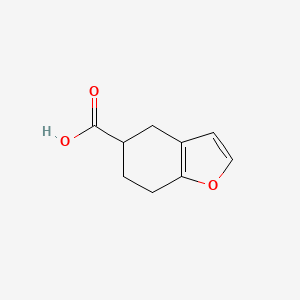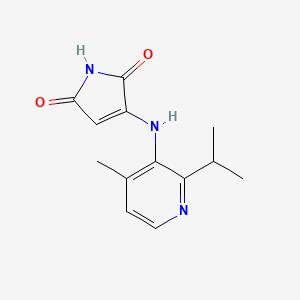
3-((2-Isopropyl-4-methylpyridin-3-yl)amino)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32642054 is a chemical compound with unique properties that have garnered interest in various scientific fields. It is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32642054 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of specific reagents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize yield and purity.
Industrial Production Methods: In industrial settings, the production of MFCD32642054 is scaled up using large reactors and automated systems. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency and efficiency. The industrial methods also incorporate purification steps to remove impurities and ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: MFCD32642054 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and molecular structure.
Common Reagents and Conditions: The common reagents used in the reactions of MFCD32642054 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are tailored to facilitate the desired transformations.
Major Products: The major products formed from the reactions of MFCD32642054 depend on the specific reaction pathway and conditions. These products are often characterized using analytical techniques such as spectroscopy and chromatography to confirm their structure and purity.
Aplicaciones Científicas De Investigación
MFCD32642054 has a wide range of applications in scientific research. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, MFCD32642054 is investigated for its therapeutic potential in treating various diseases. In industry, it is utilized in the production of materials and chemicals with specific properties.
Mecanismo De Acción
The mechanism of action of MFCD32642054 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular functions and processes. The detailed molecular mechanisms are studied using various biochemical and biophysical techniques to understand how MFCD32642054 influences biological systems.
Comparación Con Compuestos Similares
Similar Compounds: MFCD32642054 is compared with other similar compounds to highlight its unique properties. Some of the similar compounds include those with analogous structures or functional groups.
Uniqueness: The uniqueness of MFCD32642054 lies in its specific molecular interactions and reactivity. These characteristics make it distinct from other compounds and valuable for specific applications in research and industry.
Conclusion
MFCD32642054 is a compound with significant scientific interest due to its unique properties and wide range of applications. Its synthesis, chemical reactions, and mechanism of action are well-studied, making it a valuable tool in various fields of research and industry. The comparison with similar compounds further emphasizes its distinctiveness and potential for future studies.
Propiedades
Fórmula molecular |
C13H15N3O2 |
|---|---|
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
3-[(4-methyl-2-propan-2-ylpyridin-3-yl)amino]pyrrole-2,5-dione |
InChI |
InChI=1S/C13H15N3O2/c1-7(2)11-12(8(3)4-5-14-11)15-9-6-10(17)16-13(9)18/h4-7H,1-3H3,(H2,15,16,17,18) |
Clave InChI |
JXYZHMCIGAQQGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1)C(C)C)NC2=CC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole Hydrochloride](/img/structure/B13697130.png)

